molecular formula C14H11ClN2 B2602019 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-43-0

2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2602019
CAS No.: 419557-43-0
M. Wt: 242.71
InChI Key: XNQVRVZSBTWRRB-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine” is a derivative of the imidazopyridine class of compounds . The imidazopyridine skeleton possesses unique electronic and chemical properties that make it an attractive starting point in the preparation of a broad spectrum of therapeutic agents . It has been used in the synthesis of various therapeutic agents ranging from sedative drugs such as zolpidem, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various methods. One efficient method involves a one-pot synthesis of functionalised imidazo[1,2-a]pyridines by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of the non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increased the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, can undergo various chemical reactions. One such reaction involves the direct functionalization of this valuable scaffold, which has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Future Directions

The future directions for “2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine” and other imidazo[1,2-a]pyridines involve the development of safe synthetic methodologies that efficiently access imidazo[1,2-a]pyridines and their associated derivatives . This continues to generate much research interest in synthetic chemistry .

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQVRVZSBTWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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